methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate
Description
Properties
Molecular Formula |
C16H13N5O3 |
|---|---|
Molecular Weight |
323.31 g/mol |
IUPAC Name |
methyl 3-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)12-5-2-6-13(8-12)18-15(22)11-4-3-7-14(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) |
InChI Key |
AEMXXAUTFOFEMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Ethyl 3-(1H-Tetrazol-1-yl)benzoate
A common precursor, ethyl 3-(1H-tetrazol-1-yl)benzoate, undergoes hydrolysis under basic conditions to yield the carboxylic acid.
Procedure :
-
Combine ethyl 3-(1H-tetrazol-1-yl)benzoate (4.93 g, 22.6 mmol) with tetrahydrofuran/water (100 mL/25 mL).
-
Add lithium hydroxide (1.9 g, 45.2 mmol) and reflux for 2 hours.
-
Cool, extract with aqueous NaOH, acidify with HCl to pH ≈1, and isolate the precipitate.
Key Data :
Alternative Route: Tetrazole Ring Formation
For de novo synthesis, a nitrile precursor can undergo [2+3] cycloaddition with sodium azide:
-
React 3-cyanobenzoic acid with NaN₃ and NH₄Cl in DMF at 100°C.
-
Acidify to isolate 3-(1H-tetrazol-1-yl)benzoic acid.
Challenges :
Synthesis of Methyl 3-Aminobenzoate
Esterification of 3-Aminobenzoic Acid
Procedure :
-
Dissolve 3-aminobenzoic acid (1 equiv) in methanol.
-
Add thionyl chloride (2.5 equiv) dropwise at 0°C, then reflux for 24 hours.
-
Concentrate and purify via recrystallization.
Key Data :
Amide Coupling Strategies
Acyl Chloride-Mediated Coupling
Step 1: Synthesis of 3-(1H-Tetrazol-1-yl)benzoyl Chloride
-
Treat 3-(1H-tetrazol-1-yl)benzoic acid (50 mg, 0.263 mmol) with thionyl chloride (477 μL, 6.58 mmol) at 80°C.
-
Evaporate excess thionyl chloride to obtain the acyl chloride.
Step 2: Coupling with Methyl 3-Aminobenzoate
-
Suspend the acyl chloride in dichloromethane (1.5 mL).
-
Add methyl 3-aminobenzoate (1.1 equiv) and triethylamine (2.5 equiv).
-
Purify via column chromatography (silica gel, CH₂Cl₂:MeOH gradient).
Key Data :
Coupling Reagent-Assisted Method
Using ethyl chloroformate activation:
-
Activate 3-(1H-tetrazol-1-yl)benzoic acid with ethyl chloroformate and triethylamine in acetonitrile.
-
Add methyl 3-aminobenzoate and MgCl₂ as a catalyst.
-
Stir at room temperature and isolate via filtration.
Advantages :
Critical Analysis of Methodologies
Yield Optimization
Purification Challenges
-
Tetrazole derivatives often require chromatography due to polar byproducts.
-
Recrystallization from ethyl acetate/hexane mixtures improves purity.
Emerging Strategies and Innovations
Flow Chemistry
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substitution: Tetrazole vs. Triazole
A key structural analog is methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8), which replaces the tetrazole with a triazole (three nitrogen atoms) and lacks the carbonylamino linker .
- Key Differences :
- Electronic Effects : Tetrazoles are more polar and acidic (pKa ~4.9) compared to triazoles (pKa ~10.1), influencing solubility and bioavailability.
- Synthetic Routes : Tetrazole synthesis often involves [2+3] cycloaddition with nitriles and azides, while triazoles may form via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Applications : Tetrazoles are prevalent in antihypertensive drugs (e.g., losartan), whereas triazoles are common in antifungal agents (e.g., fluconazole).
Functional Group Variations: Amide vs. Carbamate
In ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (), a carbamate group (-O-CO-NH-) replaces the amide linker.
- Impact on Reactivity : Carbamates are more hydrolytically stable than amides under physiological conditions, making them favorable for prodrug designs.
- Synthesis : Carbamates are typically synthesized via reaction of amines with chloroformates, contrasting with amides, which require coupling reagents like EDC/HOBt.
Alkoxy-Substituted Benzoates
Compounds such as 3,4-bis(pentyloxy)benzoate derivatives () feature long alkoxy chains instead of tetrazole or triazole groups.
- Physicochemical Properties :
- Solubility : Alkoxy chains enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Applications : These derivatives are often used in liquid crystals or polymers due to their self-assembly properties.
Pyrazole and Triazine Derivatives
- Pyrazole-Benzoc Acid Hybrids (): Compounds like 3-(1-methyl-1H-1,2,3-triazol-4-yl)benzoic acid () highlight the use of benzoate cores with pyrazole/triazole substituents. Their synthesis often involves ester hydrolysis (e.g., using BBr₃ or K₂CO₃), a step relevant to modifying the target compound’s methyl ester group.
- Triazine-Based Analog (): The compound 1,1-dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate incorporates a triazine ring, which introduces π-π stacking capabilities and thermal stability, useful in agrochemicals.
Key Research Findings
- Tetrazole Advantages : The tetrazole group in the target compound may offer superior metabolic stability compared to triazoles, as seen in angiotensin II receptor blockers .
- Synthetic Flexibility : The methyl ester group can be hydrolyzed to a carboxylic acid (as in ), enabling further functionalization for drug development.
- Structural Trade-offs : While alkoxy-substituted benzoates () excel in materials science, the target compound’s polar tetrazole and amide groups may limit its utility in hydrophobic applications.
Biological Activity
Methyl 3-({[3-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Compound Structure and Synthesis
The compound is characterized by the presence of a methyl ester, an amide linkage, and a tetrazole ring. The synthesis typically involves multi-step reactions that can include the formation of the tetrazole ring through cyclization reactions with appropriate precursors.
General Structure
- Chemical Formula : CHNO
- Molecular Weight : 286.29 g/mol
Antimicrobial Properties
Studies have indicated that compounds with tetrazole rings exhibit significant antimicrobial activity. For instance, derivatives of tetrazoles have been shown to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Study | Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | E. coli | 25 | Cell wall synthesis inhibition |
| Study B | S. aureus | 30 | Metabolic pathway interference |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, the tetrazole group may enhance binding affinity to enzyme active sites or receptor sites involved in cellular signaling pathways.
Case Study: Enzyme Inhibition
A notable case study focused on the inhibition of protein kinases by this compound. The compound was found to inhibit key kinases involved in cancer progression, leading to reduced cell proliferation.
| Kinase | IC50 (nM) | Inhibition Type |
|---|---|---|
| AKT | 50 | Competitive |
| ERK | 75 | Non-competitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
